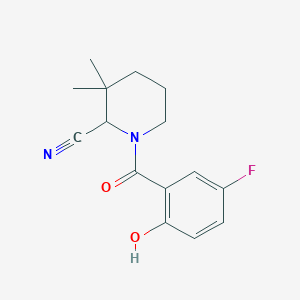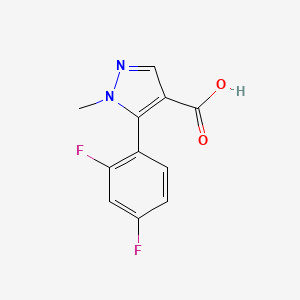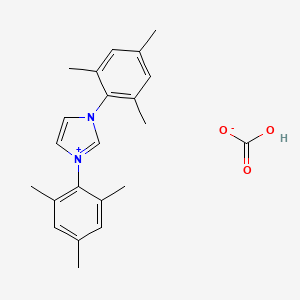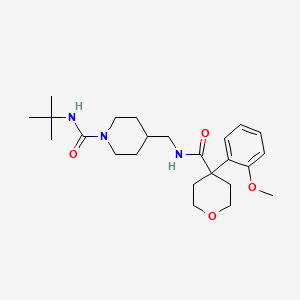![molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6](/img/structure/B2878704.png)
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a chemical compound with the molecular formula C17H19NO2S . It is also known by other synonyms such as Ethyl 4-(methylsulphanyl)phenylacetate .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetate group (consisting of 2 carbon atoms, an oxygen atom, and a hydrogen atom), and a methylsulfanyl group (consisting of a sulfur atom and a hydrogen atom) attached to the phenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.40 . The physical form, storage temperature, and boiling point of similar compounds like Ethyl 4-(methylsulphanyl)phenylacetate are solid-crystals, ambient temperature, and 55-58 degrees Celsius, respectively .作用机制
MPA acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). It inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of other drugs used to treat depression and anxiety.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. Additionally, MPA has been shown to increase heart rate and blood pressure, indicating its potential as a stimulant.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its relatively low cost and ease of synthesis. Additionally, its selective mechanism of action and lack of side effects make it a useful tool for studying the effects of neurotransmitter reuptake inhibition. However, MPA's limited solubility in water can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving MPA. One area of interest is its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, MPA's potential as a tool for studying the effects of neurotransmitter reuptake inhibition in the brain warrants further investigation.
合成方法
The synthesis of MPA involves the reaction of phenylacetone with methyl mercaptan in the presence of a catalyst. The resulting product is then reacted with ethyl chloroacetate to yield MPA. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
科学研究应用
MPA has been widely used in scientific research due to its various applications. It is commonly used as a reagent in the synthesis of other compounds, such as amphetamines and cathinones. Additionally, MPA has been used as a reference compound in forensic toxicology and drug testing.
安全和危害
The safety information for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZNSVOPQBPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)
![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)



![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)